molecular formula C25H28S2 B12944083 2-(Undec-10-en-1-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene

2-(Undec-10-en-1-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene

Cat. No.: B12944083
M. Wt: 392.6 g/mol
InChI Key: PBJKFVUYCNXLPY-UHFFFAOYSA-N
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Description

2-(Undec-10-en-1-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene is a complex organic compound that belongs to the class of benzo[b]benzo[4,5]thieno[2,3-d]thiophenes. These compounds are known for their unique structural properties and are widely used in the field of organic electronics, particularly as organic semiconductors

Preparation Methods

The synthesis of 2-(Undec-10-en-1-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene typically involves a multi-step process. One common method includes the Friedel–Crafts acylation of benzo[b]benzo[4,5]thieno[2,3-d]thiophene, followed by the reduction of the ketone group . The reaction conditions often involve the use of hydrazine hydrate as a reducing agent to achieve the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(Undec-10-en-1-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(Undec-10-en-1-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene involves its interaction with molecular targets in electronic devices. The compound’s structure allows for efficient charge transport, which is crucial for its function as an organic semiconductor . The pathways involved include the formation of π-π stacking interactions, which facilitate charge mobility.

Comparison with Similar Compounds

Similar compounds to 2-(Undec-10-en-1-yl)benzo[b]benzo[4,5]thieno[2,3-d]thiophene include:

Properties

Molecular Formula

C25H28S2

Molecular Weight

392.6 g/mol

IUPAC Name

2-undec-10-enyl-[1]benzothiolo[3,2-b][1]benzothiole

InChI

InChI=1S/C25H28S2/c1-2-3-4-5-6-7-8-9-10-13-19-16-17-21-23(18-19)27-24-20-14-11-12-15-22(20)26-25(21)24/h2,11-12,14-18H,1,3-10,13H2

InChI Key

PBJKFVUYCNXLPY-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCC1=CC2=C(C=C1)C3=C(S2)C4=CC=CC=C4S3

Origin of Product

United States

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